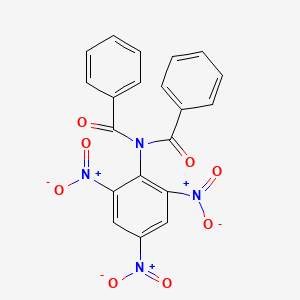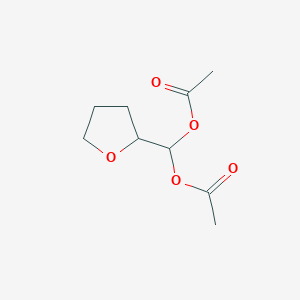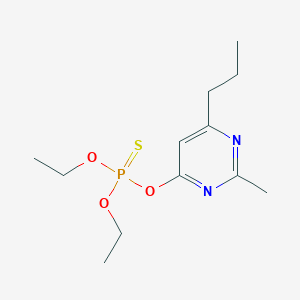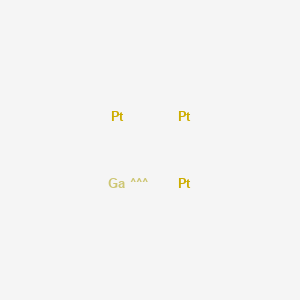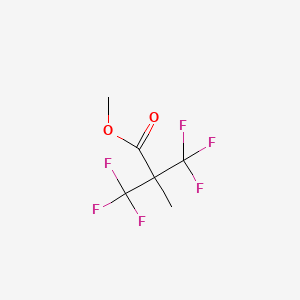
Guanidine, N-nitro-N'-(2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, N-nitro-N’-(2-phenylethyl)- is a chemical compound with the molecular formula C9H11N5O3. It is a derivative of guanidine, a functional group that is prevalent in many natural products, pharmaceuticals, and biochemical processes. This compound is characterized by the presence of a nitro group and a phenylethyl group attached to the guanidine core, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N-nitro-N’-(2-phenylethyl)- can be achieved through various methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis provides a straightforward and efficient route to diverse guanidines with yields up to 81%. The reaction conditions are mild, and the protocol features a wide substrate scope.
Another method involves the catalytic guanylation reaction of amines with carbodiimides . This approach utilizes transition metal catalysis to form the C-N bond, which is essential for the synthesis of guanidines. The reaction conditions typically involve the use of copper catalysts, arylboronic acids, and amines in the presence of potassium carbonate and bipyridine under an oxygen atmosphere .
Industrial Production Methods
Industrial production of guanidine derivatives often relies on the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine . This reagent allows for the stepwise displacement of imidazole groups by amines, providing a convenient and scalable method for the synthesis of N-substituted guanidines.
化学反応の分析
Types of Reactions
Guanidine, N-nitro-N’-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to form different derivatives.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with palladium on carbon, and oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing and stirring under inert atmospheres.
Major Products
The major products formed from these reactions include various substituted guanidines, which can be further functionalized to yield compounds with diverse chemical and biological activities.
科学的研究の応用
Guanidine, N-nitro-N’-(2-phenylethyl)- has several scientific research applications:
作用機序
The mechanism of action of guanidine, N-nitro-N’-(2-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The phenylethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity .
類似化合物との比較
Similar Compounds
Guanidine: A simple molecule with a wide range of applications in chemistry and biology.
Nitroguanidine: Known for its use as an energetic material and in the synthesis of insecticides.
Phenethylguanidine: Similar in structure but lacks the nitro group, resulting in different chemical and biological properties.
Uniqueness
Guanidine, N-nitro-N’-(2-phenylethyl)- is unique due to the presence of both a nitro group and a phenylethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
6266-33-7 |
|---|---|
分子式 |
C9H12N4O2 |
分子量 |
208.22 g/mol |
IUPAC名 |
1-nitro-2-(2-phenylethyl)guanidine |
InChI |
InChI=1S/C9H12N4O2/c10-9(12-13(14)15)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11,12) |
InChIキー |
ZVGFFVGTLFFSLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCN=C(N)N[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


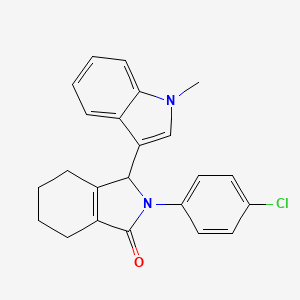
![Bicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14723896.png)
![N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14723899.png)
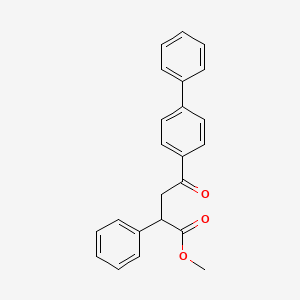
![1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene](/img/structure/B14723925.png)
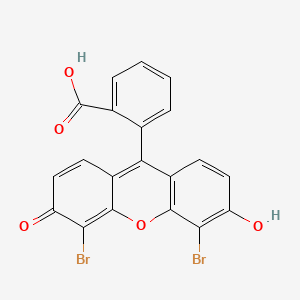
![2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol](/img/structure/B14723937.png)
